3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NOS/c10-6-1-2-7(11)8(3-6)12-5-14-4-9(12)13/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJXNWDAAXUHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
The compound 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one is used as a building block in the synthesis of complex molecules and has demonstrated potential as an antimicrobial. Though specific information on the applications of this compound is limited, its structural relatives and derivatives, particularly those with a thiazolidin-4-one core, exhibit a broad spectrum of therapeutic and biological activities [1, 4].
Potential Applications Based on Structural Similarities and Biological Activities
- Antimicrobial Activity Compounds with a thiazolidin-4-one core have demonstrated antimicrobial properties, making them potential candidates for combating biofilms and bacterial infections [4, 9].
- Medicinal Chemistry Thiazolidin-4-ones are considered important scaffolds in medicinal chemistry due to their broad range of medical and clinical applications [2, 4].
- Anti-tubercular Activity The 1,3-thiazolidine ring, a structural component of the compound, possesses antimycobacterial activity [5, 9]. Derivatives of thiazolidin-4-one have been screened and found to have antimycobacterial activity against Mycobacterium tuberculosis .
- Anti-inflammatory and other activities Thiazolidin-4-ones have demonstrated anti-inflammatory, anti-histaminic, anti-hepatitis, HIV inhibitory, anti-hyperglycemic, anti-hypertensive, anti-convulsant, anti-fungal, anti-oxidant, and anti-proliferative activities .
- Inhibition of Cancer Cell Proliferation Thiazolidin-4-one is an effective scaffold in the production of drugs that inhibit cancer cell proliferation .
Reactivity and Synthesis
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
The position and number of chlorine atoms on the phenyl ring significantly impact biological activity. Key comparisons include:
Key Observations :
- Chlorine Position Matters: Compounds with 2,4-dichlorophenyl substitution (e.g., 4c in ) exhibit strong antiproliferative activity, suggesting that para-chlorine (relative to the thiazolidinone ring) may enhance interactions with cellular targets.
- N-Substituent Influence: Benzamide derivatives (e.g., compound 4c in ) show superior activity compared to phenylamino analogs (e.g., compound 4c in ), highlighting the role of the N-substituent in modulating potency.
Analogues with Varied Core Modifications
Thiazolidinone derivatives with non-dichlorophenyl substituents or modified cores provide additional insights:
Key Observations :
- Heterocyclic Hybrids: Coumarin-thiazolidinone hybrids (e.g., ) demonstrate that bulky substituents may reduce antibacterial efficacy, emphasizing the need for balanced lipophilicity.
- Thioxo vs. Oxo Modifications : The presence of a thioxo group (C=S) in versus the oxo group (C=O) in the target compound may alter hydrogen-bonding capacity and metabolic stability.
Biological Activity
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a thiazolidine ring substituted with a 2,5-dichlorophenyl group. The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is cyclized under acidic conditions to yield the thiazolidinone structure. Common solvents include ethanol or methanol, and catalysts may involve hydrochloric or acetic acid.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 3.62 - 7.14 µg/mL |
| Pseudomonas aeruginosa | 2.95 - 4.63 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BIC: 8.23 µg/mL |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Antifungal Activity
The antifungal potential of this compound has been evaluated against Candida albicans and other fungal strains. The results showed MIC values ranging from 625 µg/mL to >5000 µg/mL, indicating moderate antifungal activity .
Anti-inflammatory and Anticancer Properties
Studies have highlighted the anti-inflammatory effects of thiazolidinone derivatives. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Additionally, preliminary data suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in vivo .
The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds are known to interact with biological targets through non-covalent interactions like hydrogen bonding and hydrophobic interactions. This interaction can lead to alterations in cellular signaling pathways that contribute to its biological effects.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various thiazolidinone derivatives demonstrated that compounds with similar structures exhibited potent antibacterial activity against resistant strains such as MRSA . The findings suggest that structural modifications can enhance efficacy.
- Antifungal Evaluation : In another investigation focusing on antifungal activity, derivatives of thiazolidinones were tested against clinical isolates of Candida species, showing promising results that warrant further exploration in clinical settings .
- Anti-inflammatory Studies : Research involving animal models indicated that treatment with thiazolidinone derivatives resulted in a significant reduction of inflammation markers compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one with high purity?
- Methodological Answer: The synthesis typically involves a cyclocondensation reaction between 2,5-dichlorobenzaldehyde and thioglycolic acid derivatives. Key steps include:
- Reaction Conditions: Refluxing in anhydrous ethanol or toluene under nitrogen for 4–6 hours to ensure complete cyclization .
- Catalysts: β-Cyclodextrin-SO₃H (10 mol%) can enhance reaction efficiency under solvent-free conditions, reducing side products .
- Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >75% purity. Confirm purity via melting point analysis (reported range: 62–89°C for analogous compounds) .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic techniques?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.11–7.24 ppm for dichlorophenyl) and carbonyl signals (δ 171–172 ppm for C=O). Compare with published data for analogous thiazolidinones to verify substituent positions .
- FT-IR: Confirm the C=O stretch at 1655–1660 cm⁻¹ and C-S absorption at 690–720 cm⁻¹ .
- Mass Spectrometry: Observe molecular ion peaks (e.g., m/z ~295–297 for dichlorophenyl derivatives) and fragmentation patterns .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% formic acid). Retention times for dichlorophenyl derivatives are typically 8–10 minutes .
- LC-MS/MS: Employ electrospray ionization (ESI+) in MRM mode (m/z transitions: 295 → 227 for quantification). Calibrate with certified analytical standards (e.g., Sigma-Aldridge) .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the reactivity and stability of this compound?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap, dipole moment). Use Gaussian 09 or ORCA .
- Molecular Dynamics (MD): Simulate solvation effects in ethanol/water mixtures to predict solubility and aggregation behavior. Tools: GROMACS with OPLS-AA forcefield .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for thiazolidinone derivatives?
- Methodological Answer:
- Benchmarking: Compare computed NMR shifts (via GIAO method) with experimental data. Adjust solvent models (e.g., PCM for ethanol) to reduce discrepancies .
- Conformational Sampling: Use Monte Carlo methods to explore rotational barriers of the dichlorophenyl group, which may explain unexpected splitting in ¹H NMR .
Q. What crystallographic approaches are effective in determining the solid-state structure of this compound?
- Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation from DCM/hexane. Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) with TWIN/BASF commands for twinned crystals .
- Hirshfeld Analysis: Map intermolecular interactions (e.g., C-Cl⋯π contacts) to explain packing motifs .
Q. How do substituent variations on the thiazolidinone core influence the compound’s electronic properties and bioactivity?
- Methodological Answer:
- SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Assess bioactivity (e.g., antimicrobial IC₅₀) and correlate with Hammett σ values .
- Electrochemical Profiling: Use cyclic voltammetry to measure redox potentials, linking electronic effects to antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
